

Synthesis Protocols for $\text{Cs}_3\text{Bi}_2\text{I}_9$ Lead-Free Perovskite Films: Application Notes

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Compound of Interest

Compound Name: *Bismuth;potassium;iodide*

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This document provides detailed application notes and protocols for the synthesis of Cesium Bismuth Iodide ($\text{Cs}_3\text{Bi}_2\text{I}_9$), a lead-free perovskite, into thin films. These protocols are designed for researchers in materials science and related fields, offering a comprehensive guide to reproducing various synthesis methodologies.

Introduction

$\text{Cs}_3\text{Bi}_2\text{I}_9$ has emerged as a promising, more environmentally stable, and non-toxic alternative to lead-based perovskites for optoelectronic applications.^{[1][2][3]} Its hexagonal crystal structure and favorable optical band gap of approximately 2.0 eV to 2.1 eV make it suitable for use in solar cells and photodetectors.^{[2][4][5][6]} The synthesis of high-quality $\text{Cs}_3\text{Bi}_2\text{I}_9$ thin films is crucial for device performance. This document outlines several established methods for film fabrication, including solution-based and vapor deposition techniques.

Experimental Protocols

Solution-Based Synthesis: One-Step Spin-Coating

This common and cost-effective method involves depositing a precursor solution onto a substrate followed by spinning to create a uniform film and subsequent annealing.^[2]

Materials:

- Cesium Iodide (CsI)
- Bismuth Iodide (BiI₃)
- Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as solvent
- Substrates (e.g., FTO-coated glass, silicon)

Equipment:

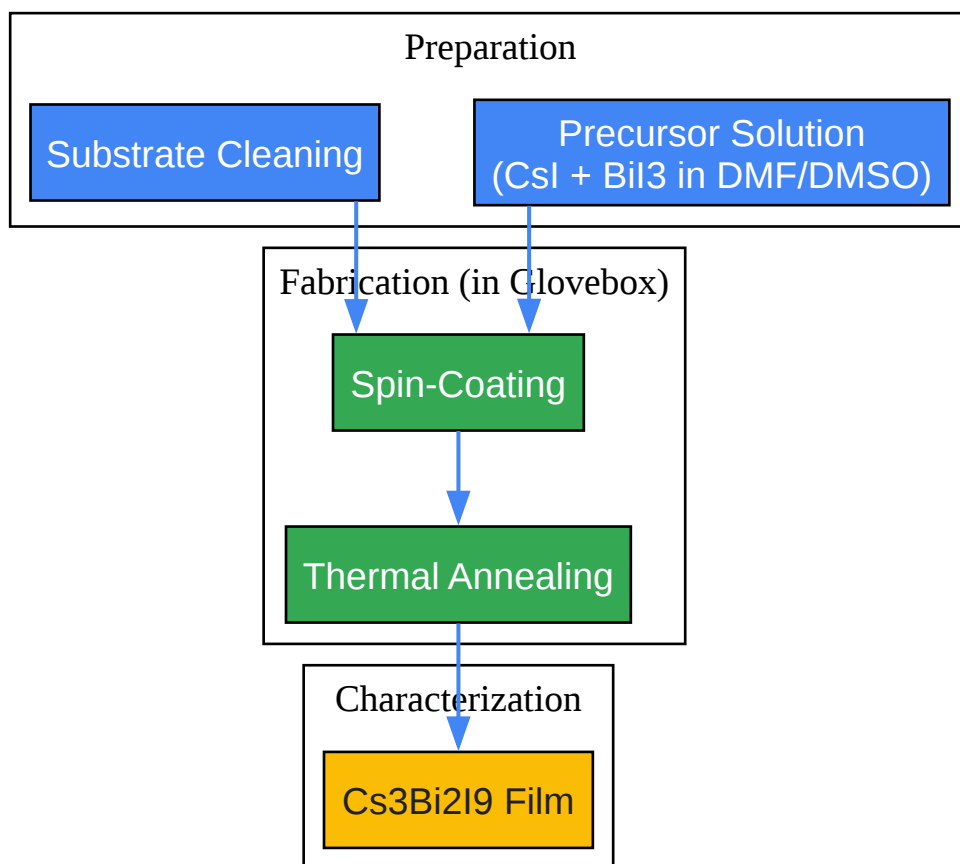
- Spin-coater
- Hotplate or annealing furnace
- Micropipette
- Nitrogen-filled glovebox (recommended)

Protocol:

- Substrate Preparation:
 - Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to enhance surface wettability.
- Precursor Solution Preparation:
 - Dissolve CsI and BiI₃ in a 3:2 molar ratio in the chosen solvent (e.g., DMF). The concentration can be varied, but a typical starting point is a 0.5 M solution.
 - Stir the solution at room temperature for several hours or at a slightly elevated temperature (e.g., 70-110 °C) to ensure complete dissolution.^[7]
- Film Deposition:
 - Transfer the prepared substrates and precursor solution into a nitrogen-filled glovebox.

- Dispense a specific volume (e.g., 40 μL) of the $\text{Cs}_3\text{Bi}_2\text{I}_9$ precursor solution onto the center of the substrate.[8]
- Spin-coat the substrate. A typical two-step program is 1000 rpm for 10 seconds followed by 5000 rpm for 20-30 seconds.[8]
- Annealing:
 - Transfer the coated substrate onto a preheated hotplate.
 - Anneal the film at a specific temperature and duration. Common conditions range from 100°C to 150°C for 10 to 30 minutes.[1][8] The annealing process is critical for solvent evaporation and crystallization of the perovskite film.[9][10][11]

Workflow Diagram:



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Caption: Workflow for solution-based synthesis of $\text{Cs}_3\text{Bi}_2\text{I}_9$ films.

Vapor Deposition Techniques

Vapor-based methods offer better control over film thickness and morphology, often resulting in higher quality films.

Protocol:

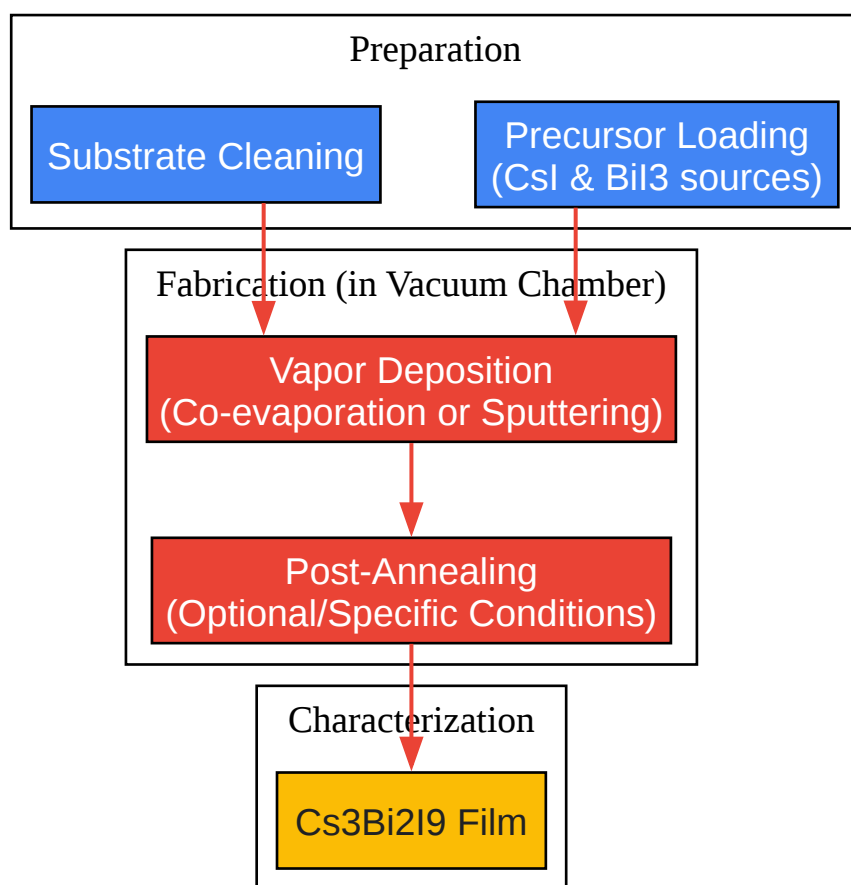
- Load high-purity CsI (99.999%) and BiI_3 (99.999%) into separate Radak sources in a thermal evaporator.[\[12\]](#)
- Maintain the substrate at room temperature without intentional heating.[\[12\]](#)
- Co-evaporate the precursors, controlling the deposition rate ratio between CsI and BiI_3 at approximately 1.2.[\[12\]](#)
- Post-deposition, anneal the films in a nitrogen-filled glovebox under excess BiI_3 vapor to prevent decomposition. Optimal annealing for $\text{Cs}_3\text{Bi}_2\text{I}_9$ is typically 300°C for 10 minutes.[\[12\]](#) This process promotes significant grain growth, leading to smoother, pinhole-free films.[\[12\]](#)

Protocol:

- Prepare a single sputtering target containing a stoichiometric mixture of CsI and BiI_3 . To achieve the correct film stoichiometry, the target may need to be enriched with CsI (e.g., by 20% w/w).[\[1\]](#)[\[13\]](#)
- Place the substrates in the sputtering chamber. The target-to-substrate distance is typically around 10 cm.[\[4\]](#)[\[5\]](#)
- Introduce Argon gas into the chamber at a controlled pressure (e.g., 2.3×10^{-2} mbar) and flow rate (e.g., 20 sccm).[\[4\]](#)[\[5\]](#)
- Apply RF power (e.g., 50 W) to the target to initiate sputtering.[\[4\]](#)[\[5\]](#)
- Deposition can be performed on substrates at room temperature or preheated to temperatures like 150°C to improve crystallinity.[\[1\]](#)[\[13\]](#)

- A post-deposition annealing step in a vacuum or inert atmosphere at around 150-200°C for 2 hours can further improve film uniformity and crystallinity.[1][4][5][13] Annealing at higher temperatures (e.g., 300°C) can cause film degradation.[1][13]

Workflow Diagram for Vapor Deposition:



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Caption: General workflow for vapor deposition of Cs₃Bi₂I₉ films.

Data Presentation

The following tables summarize key quantitative parameters from the described synthesis protocols.

Table 1: Solution-Based Synthesis Parameters

Parameter	Value	Reference
Precursor Molar Ratio (CsI:BiI ₃)	3:2	-
Solution Concentration	0.5 M (Typical)	-
Solvent	DMF / DMSO	[14] [15]
Spin-coating Speed (Step 1)	1000 rpm	-
Spin-coating Duration (Step 1)	10 s	-
Spin-coating Speed (Step 2)	5000 rpm	[8]
Spin-coating Duration (Step 2)	20 - 30 s	[8]
Annealing Temperature	100 - 150 °C	[1] [8]
Annealing Duration	10 - 30 min	[8]

Table 2: Vapor Deposition Synthesis Parameters

Parameter	Dual-Source Co-evaporation	RF-Magnetron Sputtering	Reference
Precursors	High Purity CsI & BiI ₃	Single Target (CsI + BiI ₃)	[1][12]
Substrate Temperature	Room Temperature	Room Temp. or 150 °C	[1][12][13]
Deposition Rate Ratio (CsI:BiI ₃)	~1.2	N/A	[12]
RF Power	N/A	50 W	[4][5]
Argon Pressure	N/A	2.3×10^{-2} mbar	[4][5]
Post-Annealing Temp.	300 °C (under BiI ₃ vapor)	150 - 200 °C (in vacuum)	[4][5][12]
Post-Annealing Duration	10 min	2 hours	[4][5][12]

Concluding Remarks

The choice of synthesis method for Cs₃Bi₂I₉ thin films depends on the desired film quality, available equipment, and scalability requirements. Solution-based methods are advantageous for rapid screening and low-cost fabrication, while vapor deposition techniques generally yield films with superior morphology and crystallinity, which are critical for high-performance optoelectronic devices. The parameters provided in this document serve as a validated starting point for the synthesis and optimization of Cs₃Bi₂I₉ perovskite films.

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